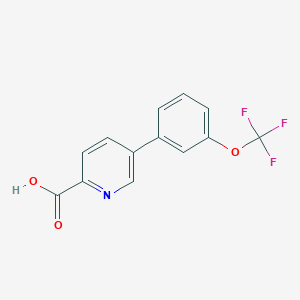
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-2-methylphenyl)picolinic acid (5-MMPPA) is a heterocyclic carboxylic acid that has been used in a variety of scientific research applications. Due to its unique structure, 5-MMPPA is capable of binding to a variety of molecules, making it a useful tool in a variety of research applications.
科学的研究の応用
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including as a fluorescent label for imaging and sensing, as a ligand for affinity chromatography, and as a ligand for protein purification. 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has also been used as a fluorescent probe for the detection of metal ions and as a substrate for enzymes.
作用機序
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% binds to a variety of molecules through a variety of mechanisms. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% can bind to metal ions through a chelation mechanism, and it can bind to proteins through a hydrogen bonding mechanism. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% can bind to other molecules through a variety of other mechanisms, such as hydrophobic interactions and Van der Waals forces.
Biochemical and Physiological Effects
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of a variety of other enzymes, such as tyrosine hydroxylase and monoamine oxidase.
実験室実験の利点と制限
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is relatively stable and has low toxicity, making it a safe and effective tool for use in laboratory experiments. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is relatively easy to synthesize and can be used in a variety of laboratory applications.
However, there are also some limitations to the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% can be degraded by light, making it difficult to use in experiments that require light exposure.
将来の方向性
There are a variety of potential future directions for 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% research. For example, further research could be conducted on the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% as a fluorescent label for imaging and sensing. Additionally, further research could be conducted on the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% as a ligand for affinity chromatography and protein purification. Additionally, further research could be conducted on the biochemical and physiological effects of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95%, as well as on the development of new synthesis methods. Finally, further research could be conducted on the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% in drug delivery systems.
合成法
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is typically synthesized through the reaction of 4-methoxy-2-methylphenol and formic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is typically conducted in an aqueous solution at room temperature. The reaction is then quenched with an aqueous solution of sodium bicarbonate, and the product is isolated and purified by column chromatography.
特性
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(18-2)4-5-12(9)10-3-6-13(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPZGJPXZWKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














